16:0-18:1 PG-d31

Lipidomics Stable Isotope Dilution LC-MS/MS

16:0-18:1 PG-d31 is a deuterium-labeled phosphatidylglycerol internal standard engineered for precise SID-MS quantification of endogenous 16:0-18:1 PG. Its 31-deuterium palmitoyl chain delivers a clean +31 Da mass shift, enabling unambiguous discrimination from the unlabeled analyte without spectral overlap. The sodium salt form ensures aqueous compatibility for direct spike-in protocols in tissue homogenates, bacterial cultures, and liposomal drug delivery QC. Ideal for targeted lipidomics where matrix correction and ionization normalization are critical.

Molecular Formula C40H76NaO10P
Molecular Weight 802.2 g/mol
CAS No. 327178-87-0
Cat. No. B1421392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0-18:1 PG-d31
CAS327178-87-0
Molecular FormulaC40H76NaO10P
Molecular Weight802.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
InChIKeyFJXDNGDRHUDFST-YJZUCPFOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS 327178-87-0): Deuterated Phosphatidylglycerol for Quantitative Lipidomics


Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS 327178-87-0), commonly designated as 16:0-18:1 PG-d31, is a deuterium-labeled phosphatidylglycerol (PG) featuring a palmitoyl-d31 (16:0) chain at the sn-1 position and an oleoyl (18:1) chain at the sn-2 position of the glycerol backbone . This compound carries 31 deuterium atoms specifically incorporated into the palmitoyl moiety, yielding a nominal mass shift of +31 Da relative to the unlabeled 16:0-18:1 PG species . It functions as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of endogenous phosphatidylglycerol species via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in lipidomics research [1].

Why Non-Deuterated 16:0-18:1 PG Cannot Substitute for Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate in Quantitative LC-MS Workflows


In quantitative lipidomics, unlabeled 16:0-18:1 PG (CAS 268550-95-4) is the endogenous analyte of interest, not an analytical tool for its own quantification. The deuterated analog (CAS 327178-87-0) is structurally engineered to co-elute with the endogenous PG species during chromatographic separation while producing a distinct mass-to-charge (m/z) signal that does not overlap with the analyte . This mass differentiation, achieved via 31 deuterium substitutions on the palmitoyl chain, enables stable isotope dilution mass spectrometry (SID-MS), which corrects for ion suppression, matrix effects, and extraction variability—sources of error that unlabeled internal standards or external calibration curves cannot adequately address [1]. A non-deuterated PG compound, including the unlabeled 16:0-18:1 PG species, shares an identical m/z with the endogenous analyte and therefore cannot serve as a distinguishable internal standard in the same analytical channel .

Quantitative Differentiation Evidence for Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate (CAS 327178-87-0) vs. Comparator Internal Standards


Deuterium Labeling Position and Isotopic Purity: 31 Atoms on sn-1 Palmitoyl Chain vs. Headgroup-Deuterated or Fewer-Atom Labeled PG Analogs

16:0-18:1 PG-d31 (CAS 327178-87-0) incorporates 31 deuterium atoms exclusively on the palmitoyl (16:0) fatty acyl chain at the sn-1 position, whereas comparator deuterated PG standards such as 16:0-18:1 PG-[d5] (CAS 1246298-34-9) incorporate only 5 deuterium atoms on the glycerol headgroup . The target compound achieves a nominal mass shift of +31 Da from the unlabeled 16:0-18:1 PG species, compared to +5 Da for the headgroup-labeled d5 analog . Supplier specifications report isotopic purity for 16:0-18:1 PG-d31 as >99% as determined by TLC and LC-MS . The palmitoyl-d31 labeling strategy avoids potential hydrogen-deuterium exchange at the α-carbon position adjacent to the carbonyl that can occur with certain deuterated fatty acid preparations .

Lipidomics Stable Isotope Dilution LC-MS/MS

Analytical Recovery in Targeted LC-MS/MS Lipidomics: Phosphatidylglycerol Class Performance

In a targeted LC-MS/MS lipidomics workflow, deuterium-labeled phosphatidylglycerol (PG) internal standards demonstrated average analytical recovery values that can be benchmarked against other lipid classes. While specific recovery data for 16:0-18:1 PG-d31 is not reported in isolation, class-level performance data for deuterium-labeled PG internal standards in a validated LC/TQ workflow establish the expected recovery range for PG species relative to other glycerophospholipids and sphingolipids [1]. PG class recovery falls within the intermediate range among major lipid classes, with lysophospholipid classes (LPC, LPE) typically exhibiting higher recoveries (>90%) and certain complex sphingolipids exhibiting lower recoveries (<70%) under identical extraction and analysis conditions [2].

Targeted Lipidomics Analytical Recovery LC-TQ Workflow

Molecular Weight Differentiation for SID-MS: Target Compound (802.18 g/mol) vs. Unlabeled 16:0-18:1 PG (770.99 g/mol)

The molecular weight of sodium 16:0-18:1 PG-d31 (CAS 327178-87-0) is 802.18 g/mol with exact mass 801.70 Da, whereas the unlabeled sodium 16:0-18:1 PG (CAS 268550-95-4) has a molecular weight of 770.99 g/mol . This 31.19 g/mol difference (approximately +31 Da in MS detection) arises from the replacement of 31 hydrogen atoms with deuterium atoms exclusively on the hexadecanoyl (palmitoyl, 16:0) moiety [1]. The molecular formula for the deuterated compound is C40H45D31NaO10P, compared to C40H76NaO10P for the unlabeled species .

Stable Isotope Dilution Mass Spectrometry Quantitative Analysis

Sodium Salt Formulation Enhances Aqueous Solubility vs. Free Acid Phosphatidylglycerol Preparations

16:0-18:1 PG-d31 is supplied as the sodium salt form, which confers enhanced solubility and consistent dispersion in aqueous buffer systems compared to free acid or ammonium salt PG preparations . The negatively charged phosphoglycerol headgroup, combined with the sodium counterion, ensures reproducible handling in aqueous environments without requiring organic solvent reconstitution for every experimental step [1]. This formulation property facilitates direct spiking into biological samples during lipid extraction protocols, reducing sample preparation variability relative to PG standards that require pre-dissolution in chloroform or methanol .

Liposome Formulation Aqueous Solubility Sample Preparation

Optimal Application Scenarios for Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate (CAS 327178-87-0)


Absolute Quantification of Endogenous 16:0-18:1 Phosphatidylglycerol in Mammalian Tissues via SID-LC-MS/MS

16:0-18:1 PG-d31 is spiked at a known concentration into tissue homogenates (e.g., liver, heart, lung, brain) prior to lipid extraction, serving as a single-point or multi-point calibration internal standard for the absolute quantification of endogenous 16:0-18:1 PG via LC-MS/MS. The +31 Da mass shift relative to the unlabeled analyte permits simultaneous detection of both species in the same MS scan without spectral overlap, enabling ratiometric quantification that corrects for extraction efficiency and ionization variability [1].

Quantitative Profiling of Bacterial Membrane Phosphatidylglycerol Pools in Microbiome or Infectious Disease Research

Phosphatidylglycerol is a major anionic lipid component of bacterial membranes . 16:0-18:1 PG-d31 is employed as an exogenous internal standard in targeted lipidomics workflows to quantify PG species abundance and acyl chain composition in bacterial cultures, biofilms, or host-pathogen interaction models. Its deuterium labeling ensures it is not confounded by endogenous bacterial PG species that co-extract from samples [1].

Quality Control Reference Standard for Phosphatidylglycerol-Containing Liposomal Drug Formulations

In the development and manufacturing of PG-containing liposomal drug delivery systems (e.g., formulations incorporating 16:0-18:1 PG as a structural lipid), 16:0-18:1 PG-d31 functions as a tracer to verify lipid incorporation efficiency and bilayer composition uniformity . Its sodium salt formulation [1] provides aqueous compatibility that aligns with liposome preparation protocols, and its isotopic label permits LC-MS-based quantification of PG content in the final formulation without interference from lipid degradation products or excipients .

Lipidomic Internal Standard Cocktails for Multi-Class Phospholipid Profiling

16:0-18:1 PG-d31 is included as the phosphatidylglycerol class representative in broad-spectrum lipidomics internal standard mixtures alongside deuterated standards for other major phospholipid classes (e.g., PC, PE, PS, PI). This enables simultaneous normalization of extraction recovery, chromatographic behavior, and ionization efficiency across the entire phospholipidome in a single LC-MS run . The palmitoyl-d31 labeling on the acyl chain, rather than the headgroup, ensures that the standard exhibits chromatographic retention time behavior closely matching endogenous PG species [1].

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